Cas no 952183-61-8 (1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone)

1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone is a heterocyclic compound featuring a thiazole core substituted with a pyridin-3-ylamino group and an acetyl moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of biologically active molecules. The presence of both pyridine and thiazole rings enhances its potential for forming hydrogen bonds and metal coordination, making it valuable in ligand design and catalysis. Its well-defined reactivity profile allows for selective functionalization, enabling precise modifications in complex synthetic pathways. The compound is typically characterized by high purity and stability, ensuring reliable performance in research and industrial settings.
1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone structure
952183-61-8 structure
Product Name:1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone
CAS No:952183-61-8
MF:C10H9N3OS
MW:219.262960195541
MDL:MFCD09607950
CID:3157842
PubChem ID:24213836
Update Time:2025-06-14

1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone
    • DTXSID101259398
    • 1-[2-(3-Pyridinylamino)-5-thiazolyl]ethanone
    • DB-0721
    • 1-[2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone
    • 1-{2-[(pyridin-3-yl)amino]-1,3-thiazol-5-yl}ethan-1-one
    • AKOS005072248
    • 952183-61-8
    • 1-[2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]ethanone
    • MFCD09607950
    • MDL: MFCD09607950
    • Inchi: 1S/C10H9N3OS/c1-7(14)9-6-12-10(15-9)13-8-3-2-4-11-5-8/h2-6H,1H3,(H,12,13)
    • InChI Key: HYNNFQPKDRDYKE-UHFFFAOYSA-N
    • SMILES: S1C(C(C)=O)=CN=C1NC1C=NC=CC=1

Computed Properties

  • Exact Mass: 219.04663309Da
  • Monoisotopic Mass: 219.04663309Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Melting Point: 230-232°

1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone Security Information

  • HazardClass:IRRITANT

1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM309778-5g
1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone
952183-61-8 95%
5g
$608 2021-08-18
Apollo Scientific
OR303720-500mg
1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone
952183-61-8
500mg
£186.00 2023-09-02
Apollo Scientific
OR303720-1g
1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone
952183-61-8
1g
£250.00 2023-09-02
Chemenu
CM309778-1g
1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone
952183-61-8 95%
1g
$239 2022-12-28
Chemenu
CM309778-5g
1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone
952183-61-8 95%
5g
$644 2022-12-28
abcr
AB258074-1 g
1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, 95%; .
952183-61-8 95%
1 g
€478.80 2023-07-20
abcr
AB258074-5 g
1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone, 95%; .
952183-61-8 95%
5 g
€1,349.00 2023-07-20
Key Organics Ltd
DB-0721-1MG
1-[2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone
952183-61-8 >95%
1mg
£37.00 2025-02-09
Key Organics Ltd
DB-0721-5MG
1-[2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone
952183-61-8 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
DB-0721-10MG
1-[2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone
952183-61-8 >95%
10mg
£63.00 2025-02-09

1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:952183-61-8)1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone
Order Number:A1195704
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:28
Price ($):195.0/585.0
Email:sales@amadischem.com

Additional information on 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone

Recent Advances in the Study of 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone (CAS: 952183-61-8): A Promising Chemical Entity in Drug Discovery

The compound 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone (CAS: 952183-61-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a pyridine-thiazole scaffold, has been identified as a key intermediate in the synthesis of novel bioactive molecules targeting various diseases, including cancer, infectious diseases, and inflammatory disorders. Recent studies have shed light on its unique physicochemical properties, synthetic accessibility, and biological activities, making it a promising candidate for further drug development.

One of the most notable advancements in the study of this compound is its role as a kinase inhibitor scaffold. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone exhibit potent inhibitory activity against several tyrosine kinases involved in cancer progression. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, leading to the identification of several lead compounds with nanomolar inhibitory concentrations against specific oncogenic kinases.

In addition to its anticancer potential, recent research has explored the antimicrobial properties of this chemical entity. A team at the University of Cambridge reported in ACS Infectious Diseases (2024) that certain analogs of 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone showed remarkable activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, offering a novel approach to combat antimicrobial resistance.

The synthetic accessibility of 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an improved, scalable synthesis route for this compound with higher yields and reduced environmental impact. The new methodology employs green chemistry principles, including catalyst recycling and solvent minimization, which could facilitate its large-scale production for pharmaceutical applications.

Pharmacokinetic studies of this compound and its derivatives have revealed promising drug-like properties. Research published in European Journal of Pharmaceutical Sciences (2023) demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models, with good oral bioavailability and moderate plasma protein binding. These characteristics suggest that 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone could serve as an excellent scaffold for developing orally bioavailable drugs.

Looking forward, the versatility of 1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone continues to inspire new research directions. Several pharmaceutical companies have included derivatives of this compound in their drug discovery pipelines, targeting indications ranging from oncology to autoimmune diseases. The unique combination of synthetic tractability, diverse biological activities, and favorable drug-like properties positions this chemical entity as a valuable tool for medicinal chemists and a potential source of novel therapeutic agents in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:952183-61-8)1-(2-(Pyridin-3-ylamino)thiazol-5-yl)ethanone
A1195704
Purity:99%/99%
Quantity:1g/5g
Price ($):195.0/585.0
Email